2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
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Overview
Description
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a hydroxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide typically involves the reaction of 2-hydroxybenzoyl chloride with 2-[(4-nitrophenyl)amino]ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide.
Reduction: Formation of 2-hydroxy-N-{2-[(4-aminophenyl)amino]ethyl}benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The hydroxy and nitrophenyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-{2-[(4-aminophenyl)amino]ethyl}benzamide: Similar structure but with an amino group instead of a nitro group.
2-hydroxy-N-{2-[(4-methylphenyl)amino]ethyl}benzamide: Similar structure but with a methyl group instead of a nitro group.
2-hydroxy-N-{2-[(4-chlorophenyl)amino]ethyl}benzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, leading to different biological effects compared to its analogs.
Properties
IUPAC Name |
2-hydroxy-N-[2-(4-nitroanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-4-2-1-3-13(14)15(20)17-10-9-16-11-5-7-12(8-6-11)18(21)22/h1-8,16,19H,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALTOPFXFHLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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